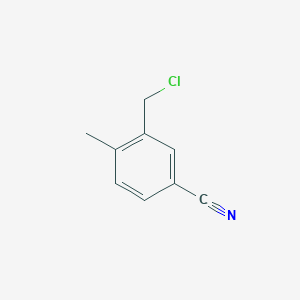

3-(Chloromethyl)-4-methylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Chloromethyl)-4-methylbenzonitrile is an organic compound with the molecular formula C9H8ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethyl group at the third position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-methylbenzonitrile typically involves the chloromethylation of 4-methylbenzonitrile. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to enhance reaction rates and yields. The reaction mixture is typically quenched with water, and the product is isolated through extraction and purification processes such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-methylbenzonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzonitriles.

Oxidation: Formation of 3-(Chloromethyl)-4-methylbenzoic acid.

Reduction: Formation of 3-(Chloromethyl)-4-methylbenzylamine.

Scientific Research Applications

3-(Chloromethyl)-4-methylbenzonitrile has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the synthesis of pharmacologically active compounds.

Material Science: Utilized in the preparation of polymers and resins with specific properties.

Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-methylbenzonitrile primarily involves its reactivity as an electrophile due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, making the compound useful in forming carbon-carbon and carbon-heteroatom bonds. The nitrile group can also participate in various transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

Benzyl Chloride: Similar in structure but lacks the nitrile group.

4-Methylbenzonitrile: Lacks the chloromethyl group.

3-(Chloromethyl)benzonitrile: Lacks the methyl group at the fourth position.

Uniqueness

3-(Chloromethyl)-4-methylbenzonitrile is unique due to the combination of the chloromethyl and nitrile groups on the benzene ring, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring allows for diverse chemical transformations and applications.

Biological Activity

3-(Chloromethyl)-4-methylbenzonitrile (C9H8ClN) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article presents an overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound features a chloromethyl group attached to a methyl-substituted benzonitrile. This configuration may influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives.

- Electrophilic Aromatic Substitution : The presence of the nitrile group allows for electrophilic aromatic substitution, potentially affecting cellular pathways.

- Interaction with Biological Targets : Preliminary studies suggest that this compound may interact with various enzymes and receptors, influencing their activity and contributing to pharmacological effects .

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. For instance, related benzonitriles have shown potential as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Table 1: Biological Activities of Related Compounds

Case Studies

- Cytochrome P450 Interaction : A study demonstrated that structurally similar compounds could significantly inhibit cytochrome P450 enzymes, suggesting that this compound might exhibit similar interactions, impacting drug metabolism and efficacy.

- Anticancer Potential : Research on related benzonitriles indicated their potential as anticancer agents through mechanisms involving apoptosis induction in various cancer cell lines. For example, derivatives showed cytotoxic effects against MCF-7 breast cancer cells, suggesting that modifications to the chloromethyl group could enhance these properties .

Comparative Analysis

Comparing this compound with other benzonitriles highlights its unique position in medicinal chemistry:

- Structural Similarity : Compounds like 2-Amino-4-methylbenzonitrile share structural features but differ in their functional groups, which affects their reactivity and biological activity.

- Efficacy : While some derivatives exhibit higher potency against specific cancer cell lines (e.g., MCF-7), the presence of electron-withdrawing groups like the nitrile may enhance or diminish activity depending on the target .

Properties

CAS No. |

69113-54-8 |

|---|---|

Molecular Formula |

C9H8ClN |

Molecular Weight |

165.62 g/mol |

IUPAC Name |

3-(chloromethyl)-4-methylbenzonitrile |

InChI |

InChI=1S/C9H8ClN/c1-7-2-3-8(6-11)4-9(7)5-10/h2-4H,5H2,1H3 |

InChI Key |

MTQQNBFEIVZUIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.